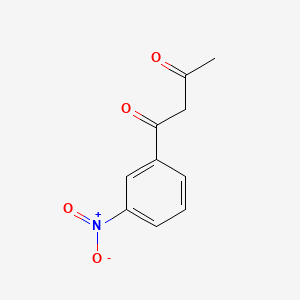
1-(3-Nitrophenyl)butan-1,3-dion
Übersicht
Beschreibung
1-(3-Nitrophenyl)butane-1,3-dione, also known as NBD, is an organic compound that is widely used in scientific experiments. It has a molecular formula of C10H9NO4 .
Synthesis Analysis
The synthesis of 1-(3-Nitrophenyl)butane-1,3-dione involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide . The reaction of these compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate leads to the formation of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)butane-1,3-dione consists of 15 heavy atoms . The InChI code for this compound is 1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 .
Chemical Reactions Analysis
The compound is involved in nucleophilic substitution reactions. For instance, phenyl Y-substituted-phenyl carbonates react with butane-2,3-dione monoximate in a reaction where the α-nucleophile is 53-95 times more reactive than the corresponding normal-nucleophile .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.18 g/mol . It has a topological polar surface area of 80 Ų and a complexity of 282 . The compound is also characterized by an XLogP3 value of 1.1 .
Wissenschaftliche Forschungsanwendungen
Katalysatoren und Liganden
“1-(3-Nitrophenyl)butan-1,3-dion” wird im Bereich der Katalysatoren und Liganden eingesetzt . Es wird insbesondere als nicht-chiraler Sauerstoffligand verwendet . Katalysatoren und Liganden spielen eine entscheidende Rolle bei der Erleichterung chemischer Reaktionen, und die Verwendung dieser Verbindung in diesem Bereich kann dazu beitragen, die Effizienz und Selektivität dieser Reaktionen zu verbessern.
Pharmazeutische Synthese
Diese Verbindung hat aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften von Derivaten des “1-(3-Nitrophenyl)butan-1,3-dions” werden untersucht, um ihr Potenzial als Therapeutika freizusetzen .
Herbizide
Eine weitere Anwendung von “this compound” ist die Produktion von Herbiziden . Die Eigenschaften der Verbindung könnten möglicherweise genutzt werden, um effektivere und umweltfreundlichere Unkrautbekämpfungslösungen zu entwickeln.
Farbstoffe und Pigmente
Die Verbindung wird auch bei der Herstellung von Farbstoffen und Pigmenten eingesetzt . Ihre chemische Struktur kann manipuliert werden, um eine Vielzahl von Farben zu erzeugen, was sie zu einer vielseitigen Zutat in dieser Branche macht.
Polymeradditive
“this compound” wird als Additiv in der Polymersynthese eingesetzt . Es kann die Eigenschaften von Polymeren verbessern und sie für verschiedene Anwendungen geeigneter machen.
Photochrome Materialien
Schließlich findet diese Verbindung auch Anwendung im Bereich der photochromen Materialien . Dies sind Materialien, die ihre Farbe als Reaktion auf Licht ändern, und “this compound” kann verwendet werden, um diese Eigenschaften zu verbessern.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(3-Nitrophenyl)butane-1,3-dione could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that 1-(3-nitrophenyl)butane-1,3-dione could potentially have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGHKYAWBMFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202730 | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-66-5 | |
| Record name | 1-(3-Nitrophenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5435-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


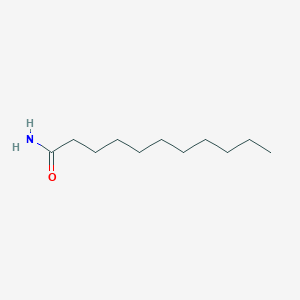
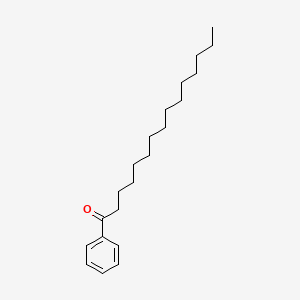
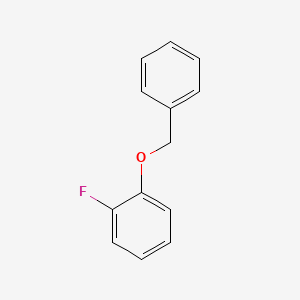
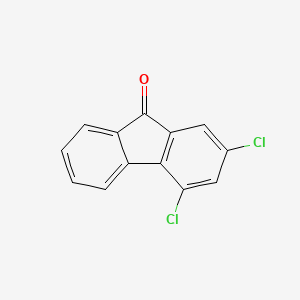

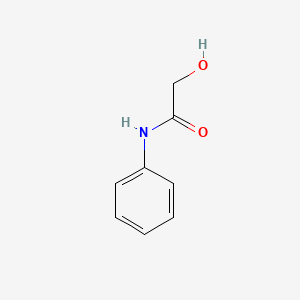

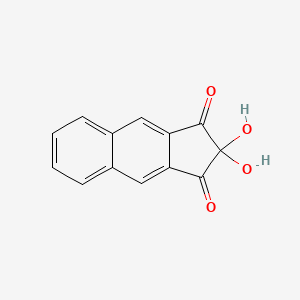
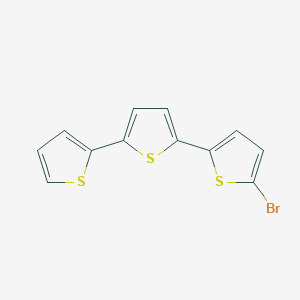
![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)
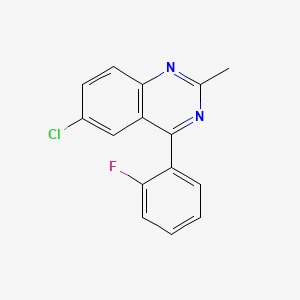
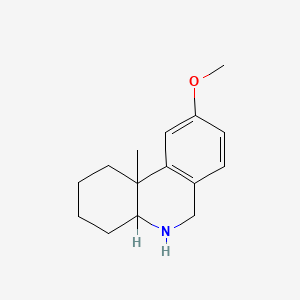

![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
